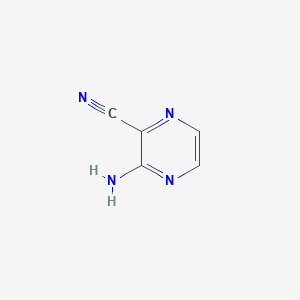

3-Aminopyrazine-2-carbonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-aminopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-3-4-5(7)9-2-1-8-4/h1-2H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIZLEHIVRHDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355839 | |

| Record name | 3-aminopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25911-65-3 | |

| Record name | 3-aminopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminopyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Aminopyrazine 2 Carbonitrile

Established Synthetic Routes to 3-Aminopyrazine-2-carbonitrile

Traditional synthetic pathways provide reliable methods for the laboratory-scale and industrial production of this compound. These routes often begin with simple, commercially available starting materials and proceed through key intermediates.

A foundational route to the pyrazine (B50134) core of the target molecule can be envisioned starting from precursors derived from methyl cyanoacetate. This pathway involves the formation of diaminomaleonitrile (B72808) (DAMN), a key building block for many nitrogen-containing heterocycles. DAMN is a tetramer of hydrogen cyanide and serves as a versatile precursor for pyrazine synthesis due to its 1,2-diamine functionality.

The synthesis proceeds through the following conceptual steps:

Formation of Diaminomaleonitrile (DAMN): While not directly synthesized from methyl cyanoacetate in a single step, DAMN is a product of cyanide chemistry, to which cyanoacetate chemistry is closely related. It is a readily accessible starting material for this route.

Condensation with Glyoxal (B1671930): DAMN undergoes a condensation reaction with a 1,2-dicarbonyl compound, such as glyoxal, to form the pyrazine ring. This reaction efficiently yields 2,3-dicyanopyrazine. The reaction is known to proceed in high yield, often exceeding 80%, under mild conditions. nih.gov

Selective Functionalization: The final and most challenging step is the selective conversion of one of the two nitrile groups on 2,3-dicyanopyrazine to a primary amine. This transformation requires careful control to avoid reaction at both sites or undesired side reactions. This can be conceptually achieved through methods such as a partial reduction or a selective hydrolysis followed by a Hofmann rearrangement, although specific literature for this direct conversion is sparse. A more common approach in pyrazine chemistry is to introduce the amino group via displacement of a leaving group, as detailed in other sections.

Table 1: Conceptual Reaction Pathway from DAMN

| Step | Reactants | Product | Key Transformation |

|---|---|---|---|

| 1 | Diaminomaleonitrile (DAMN), Glyoxal | 2,3-Dicyanopyrazine | Pyrazine ring formation via condensation |

| 2 | 2,3-Dicyanopyrazine | This compound | Selective conversion of one nitrile group to an amino group |

A direct and common method for synthesizing nitriles is the dehydration of primary amides. This approach is applicable to the synthesis of this compound from its corresponding carboxamide precursor, 3-aminopyrazine-2-carboxamide (B1665363). The reaction involves the removal of a molecule of water from the primary amide group (-CONH₂) to form the nitrile group (-C≡N).

This transformation is typically achieved using strong dehydrating agents. Commonly employed reagents for this purpose include:

Phosphorus oxychloride (POCl₃)

Thionyl chloride (SOCl₂)

Phosphorus pentoxide (P₂O₅)

Trifluoroacetic anhydride (B1165640)

The mechanism generally involves the activation of the amide's carbonyl oxygen by the dehydrating agent, converting it into a good leaving group. Subsequent elimination steps lead to the formation of the nitrile. chemistrysteps.com This method is often high-yielding and is a standard procedure in organic synthesis for converting amides to nitriles.

The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this route, the starting material is 3-chloropyrazine-2-carbonitrile. The chlorine atom at the 3-position of the pyrazine ring is an effective leaving group, activated by the electron-withdrawing effects of the ring nitrogen atoms and the adjacent nitrile group.

The reaction involves the displacement of the chloride ion by an amino group. This is typically accomplished by treating 3-chloropyrazine-2-carbonitrile with a source of ammonia, such as aqueous or alcoholic ammonia, or ammonium hydroxide. The reaction is often carried out at elevated temperatures, sometimes in a sealed vessel, to facilitate the substitution. The lone pair of electrons on the nitrogen atom of ammonia attacks the electron-deficient carbon atom bonded to the chlorine, leading to the formation of a Meisenheimer complex intermediate, which then expels the chloride ion to yield the final product.

Advanced Synthetic Approaches and Innovations for this compound

Modern synthetic chemistry seeks to improve upon established methods by increasing efficiency, reducing reaction times, and enhancing product yields. These goals are often achieved through the application of new technologies and the development of more sophisticated reaction strategies.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and cleaner reactions compared to conventional heating methods.

In the context of this compound synthesis, microwave technology can be applied to several of the established routes. For instance, the nucleophilic aromatic substitution of 3-chloropyrazine-2-carbonitrile with an amine (aminodehalogenation) is particularly amenable to microwave heating. Studies on similar heterocyclic systems have demonstrated that these reactions proceed much more rapidly and with higher yields under microwave irradiation. nih.gov The use of a microwave reactor allows for precise temperature control and rapid, uniform heating of the reaction mixture, which minimizes the formation of byproducts.

Table 2: Comparison of Conventional vs. Microwave-Assisted Amination

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours to days | Minutes |

| Yield | Moderate to good | Often higher than conventional methods |

| Conditions | Reflux in an oil bath | Sealed vessel, controlled temperature and power |

| Side Products | Can be significant | Often reduced |

The synthesis of substituted derivatives of this compound requires precise control over the position of incoming substituents, a concept known as regioselectivity. The inherent electronic properties of the pyrazine ring, which is electron-deficient, dictate its reactivity towards electrophilic and nucleophilic reagents.

Strategies for achieving regioselectivity in the synthesis of pyrazine derivatives often rely on several key principles:

Directing Effects of Existing Substituents: The amino and nitrile groups on the this compound ring have powerful directing effects. The amino group is a strong activating group and ortho-, para-director for electrophilic aromatic substitution, while the nitrile group is a deactivating meta-director. This allows for predictable substitution on the ring. For instance, electrophilic attack would be directed to the 5- and 6-positions.

Controlled Halogenation: A common strategy involves the regioselective introduction of halogen atoms, which can then be replaced by other functional groups through nucleophilic substitution or cross-coupling reactions. For example, the synthesis of favipiravir involves the efficient and regioselective preparation of 3,6-dichloropyrazine-2-carbonitrile as a key intermediate. mdpi.com This demonstrates that sequential, controlled reactions can be used to build up the desired substitution pattern.

Use of Blocking Groups: In some cases, a position on the ring can be temporarily blocked to direct a substituent to another position. The blocking group is then removed in a subsequent step.

Synthesis from Acyclic Precursors: Building the pyrazine ring from carefully chosen acyclic precursors allows for the regioselective placement of substituents from the outset. The choice of the 1,2-diamine and 1,2-dicarbonyl components determines the final substitution pattern of the pyrazine product.

By employing these strategies, chemists can design rational synthetic routes to a wide variety of specifically substituted this compound derivatives for various research applications.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of increasing focus, aiming to reduce the environmental impact of chemical processes. These principles address various aspects of a chemical reaction, including waste prevention, atom economy, the use of less hazardous substances, and energy efficiency. gctlc.orgacs.orgsemanticscholar.org

Key green chemistry principles relevant to the synthesis of nitrogen-containing heterocyclic compounds like this compound include:

Waste Prevention: This principle emphasizes the prevention of waste generation over treatment or cleanup after it has been created. acs.org In synthesizing this compound, this can be achieved by optimizing reaction conditions to maximize yield and minimize byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy are inherently "greener" as they generate less waste. For example, addition reactions are generally more atom-economical than substitution or elimination reactions.

Less Hazardous Chemical Syntheses: This principle advocates for the use and generation of substances that possess little or no toxicity to human health and the environment. acs.org This involves selecting safer starting materials, reagents, and solvents. For instance, replacing hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly improve the environmental profile of a synthesis.

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. greenchemistry-toolkit.org This involves understanding the structure-activity and structure-toxicity relationships of this compound and its derivatives to design molecules with improved safety profiles.

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. gctlc.org Conducting reactions at ambient temperature and pressure, and utilizing alternative energy sources like microwave irradiation can contribute to this goal. Microwave-assisted synthesis, for example, has been shown to reduce reaction times and improve yields in the synthesis of related pyrazine derivatives. mdpi.com

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. acs.org Exploring bio-based routes to the precursors of this compound could be a long-term goal for green synthesis.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. acs.org

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Optimize reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | Design synthetic routes that maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Synthesis | Utilize safer reagents and solvents, avoiding highly toxic or environmentally persistent chemicals. |

| Energy Efficiency | Employ energy-efficient methods such as microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Reduce Derivatives | Avoid unnecessary protection and deprotection steps to minimize reagent use and waste generation. acs.org |

Chemical Reactivity and Transformation of this compound

The chemical reactivity of this compound is characterized by the interplay of its amino and nitrile functional groups, as well as the pyrazine ring itself. These reactive sites allow for a variety of chemical transformations, leading to the synthesis of a diverse range of heterocyclic compounds.

Nucleophilic Substitution Reactions Involving the Nitrile Group

While the nitrile group is not typically susceptible to direct nucleophilic substitution, its reactivity can be influenced by the adjacent amino group and the electron-deficient nature of the pyrazine ring. The nitrile group can, however, participate in reactions that lead to its transformation into other functional groups. For instance, reactions of nitriles with organometallic reagents can lead to the formation of ketones after hydrolysis. openstax.orgyoutube.com

Hydrolysis and Reduction Reactions of the Nitrile Moiety

The nitrile group of this compound can undergo both hydrolysis and reduction to yield other important functional groups.

Hydrolysis: The hydrolysis of nitriles can be catalyzed by either acid or base and typically proceeds through an amide intermediate. chemistrysteps.comlibretexts.org Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. lumenlearning.comyoutube.com In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon. openstax.orglibretexts.org The resulting amide can then be further hydrolyzed to a carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgrsc.org This transformation involves the addition of hydride ions to the carbon-nitrogen triple bond. openstax.org Attempts to reduce this compound to 3-aminopyrazine-2-carbaldehyde (B1283474) have been reported to be unsuccessful. rsc.org

Formation of Pteridine (B1203161) Derivatives from this compound

This compound is a key precursor in the synthesis of pteridine derivatives, which are bicyclic heterocyclic compounds composed of fused pyrazine and pyrimidine (B1678525) rings. slideserve.com These compounds are of significant interest due to their presence in various natural products and their diverse biological activities. ijfmr.com

One common method for constructing the pteridine ring system from this compound involves condensation reactions with various reagents. For example, reacting this compound with formamidine acetate (B1210297) at elevated temperatures yields 4-aminopteridine. rsc.org

Further derivatization of the amino group of this compound can lead to other pteridine structures. For instance, treatment with triethyl orthoformate and acetic anhydride gives 3-ethoxymethyleneamino-pyrazine-2-carbonitrile. rsc.org This intermediate can then be reacted with ammonia to produce 4-aminopteridine or with methylamine to form 3,4-dihydro-4-imino-3-methylpteridine, which can isomerize to 4-methylaminopteridine. rsc.org

| Reactant with this compound | Resulting Pteridine Derivative |

| Formamidine acetate | 4-Aminopteridine rsc.org |

| Triethyl orthoformate / Acetic anhydride, then Ammonia | 4-Aminopteridine rsc.org |

| Triethyl orthoformate / Acetic anhydride, then Methylamine | 3,4-Dihydro-4-imino-3-methylpteridine / 4-Methylaminopteridine rsc.org |

Derivatization at the Amino Group of this compound

The amino group of this compound is a versatile site for derivatization, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

One example of derivatization involves the reaction with dimethylformamide and phosphoryl chloride to produce 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile. rsc.org This amidine derivative is a useful intermediate for further transformations.

Another derivatization involves the reaction with triethyl orthoformate and acetic anhydride to yield 3-ethoxymethyleneamino-pyrazine-2-carbonitrile. rsc.org This compound can be subsequently hydrolyzed to 3-formamidopyrazine-2-carbonitrile. rsc.org

The amino group can also be converted into a carboxamidrazone. For instance, treatment of this compound with hydrazine hydrate leads to the formation of 3-aminopyrazine-2-carboxamidrazone. rsc.org

| Reagent(s) | Resulting Derivative |

| Dimethylformamide, Phosphoryl chloride | 3-(Dimethylaminomethyleneamino)pyrazine-2-carbonitrile rsc.org |

| Triethyl orthoformate, Acetic anhydride | 3-Ethoxymethyleneamino-pyrazine-2-carbonitrile rsc.org |

| 3-Ethoxymethyleneamino-pyrazine-2-carbonitrile, Water | 3-Formamidopyrazine-2-carbonitrile rsc.org |

| Hydrazine hydrate | 3-Aminopyrazine-2-carboxamidrazone rsc.org |

Computational Chemistry and Theoretical Investigations of 3 Aminopyrazine 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the fundamental properties of 3-Aminopyrazine-2-carbonitrile and its derivatives.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound and its related compounds, DFT calculations have provided valuable information on optimized geometries, electronic properties, and spectroscopic features.

For instance, DFT studies have been employed to determine the electronic structures, geometrical parameters, and bonding analysis of metal complexes involving pyrazine-based ligands. tandfonline.com These calculations often utilize functionals like BP86 to handle electron correlation. tandfonline.com In the study of related pyrazine (B50134) derivatives, DFT has been used to predict the effects of substituents on the molecule's reactivity. For example, electron-withdrawing groups like chlorine can increase the electrophilicity of the carbonitrile carbon.

Furthermore, DFT calculations have been used to analyze the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. scirp.org The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. scirp.org

A study on two cyanopyrazine-2-carboxamide derivatives utilized DFT to perform a detailed analysis of their experimental and simulated spectra. uantwerpen.be This included FT-IR, FT-Raman, frontier molecular orbital analysis, and natural bond orbital analysis. uantwerpen.be

Table 1: Key Findings from DFT Studies

| Studied Property | Key Findings | References |

| Electronic Structure | Provides insights into electron distribution and reactivity. | tandfonline.com |

| Geometrical Parameters | Determines optimized bond lengths and angles. | tandfonline.com |

| Frontier Orbitals | HOMO-LUMO gap indicates chemical reactivity and stability. | scirp.org |

| Spectroscopic Features | Simulates and helps interpret experimental spectra (IR, Raman). | uantwerpen.be |

Hartree-Fock ab initio Calculations for Structural and Spectroscopic Correlation

While DFT is widely used, Hartree-Fock (HF) ab initio calculations have also been applied to study similar heterocyclic compounds, often in conjunction with other methods. HF methods are fundamental in quantum chemistry and provide a starting point for more complex calculations.

For related pyridine (B92270) compounds, ab initio Hartree-Fock calculations have been used to compute molecular structures and vibrational frequencies. researchgate.net These theoretical results are then compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy to achieve a comprehensive understanding of the molecule's vibrational modes. researchgate.net In some cases, the initial force field parameters for a molecule like 3-aminopyridine (B143674) are refined using ab-initio (4-31G*) calculations. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the conformational landscape and interactions of this compound and its analogs with biological systems.

Conformational Analysis and Energy Minimization of this compound Derivatives

Conformational analysis is crucial for understanding how a molecule's three-dimensional shape influences its properties and biological activity. For derivatives of 3-aminopyrazine-2-carboxamide (B1665363), conformational analysis has been performed using molecular mechanics force fields like AMBER10:EHT. mdpi.comnih.gov

These studies have shown that for N-substituted 3-aminopyrazine-2-carboxamides, the lowest energy conformers consistently feature a trans amide bond. mdpi.com The corresponding cis amide bond conformers are significantly higher in energy. mdpi.com A key observation is the presence of an intramolecular hydrogen bond (IMHB) between the amino group and the carboxamidic oxygen in the lowest energy conformations of these compounds. mdpi.com

Energy minimization is a computational process to find the arrangement in space of a collection of atoms where the net inter-atomic force is acceptably close to zero and the position on the potential energy surface is a stationary point. This is often a prerequisite for more complex simulations. ijcsit.com

Prediction of Three-Dimensional Structures of this compound Analogs

The prediction of 3D structures is a fundamental step in computational drug design and materials science. For a series of N-substituted 3-aminopyrazine-2-carboxamides, the 3D structures were predicted using energy minimization and low mode molecular dynamics. mdpi.comnih.gov These calculations were performed under the AMBER10:EHT forcefield with an implicit solvent model. mdpi.comnih.gov The process typically involves importing the compounds as SMILES strings, followed by an initial minimization and a conformational search to identify the global energy minimum. mdpi.com

Table 2: Computational Methods for 3D Structure Prediction

| Method | Force Field/Software | Key Outcome | References |

| Energy Minimization | AMBER10:EHT (MOE) | Initial low-energy conformations. | mdpi.comnih.gov |

| Low Mode Molecular Dynamics | AMBER10:EHT (MOE) | Determination of the global minimum energy conformer. | mdpi.comnih.gov |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to proteins.

Derivatives of this compound have been the subject of molecular docking studies to investigate their potential as inhibitors of various biological targets. For example, derivatives of 3-aminopyrazine-2-carboxamide were docked with mycobacterial enoyl-ACP reductase (InhA) to explore their potential as antimycobacterial agents. mdpi.com Active compounds in this series were found to share common binding interactions with known InhA inhibitors. mdpi.com

In another study, molecular docking experiments showed that a promising 3-amino-pyrazine-2-carboxamide derivative could bind to Fibroblast Growth Factor Receptor 1 (FGFR1), forming multiple hydrogen bonds. researchgate.net Similarly, docking studies of pyrido[2,3-b]pyrazine (B189457) derivatives, which share a similar core structure, have been conducted to predict their anticancer activity by examining their interactions with proteins like TNF-α and KRAS. ikm.org.my These studies help in understanding the structure-activity relationships and guide the design of more potent inhibitors.

Electronic Structure and Reactivity Descriptors

Detailed electronic structure and reactivity descriptor data for this compound are not available in the public domain literature searched. The following subsections outline the types of analyses that would be conducted in such a study.

A Frontier Molecular Orbital (FMO) analysis for this compound would involve the calculation and examination of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental indicators of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity. aip.org This analysis would provide insight into the molecule's behavior as an electron donor (related to HOMO energy) or an electron acceptor (related to LUMO energy). However, specific energy values and orbital distribution maps for this compound have not been reported in the searched scientific papers.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, providing a guide to its reactive sites. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (colored blue) are susceptible to nucleophilic attack. scirp.org For this compound, an MEP map would identify the likely sites for hydrogen bonding and other non-covalent interactions, highlighting the electrophilic and nucleophilic centers. Specific MEP maps and potential values for this compound are not available in the reviewed literature.

The analysis of global reactivity descriptors, derived from FMO energies, would quantify the chemical activity of this compound. These descriptors often include:

Electronegativity (χ): Describes the power of an atom to attract electrons to itself.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are calculated using the energies of the HOMO and LUMO. A comprehensive study would present these values in a data table to summarize the molecule's reactivity profile. scirp.org Regrettably, published research containing a table of these specific descriptors for this compound could not be located.

Advanced Spectroscopic Characterization of 3 Aminopyrazine 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds.

¹H-NMR and ¹³C-NMR Characterization of 3-Aminopyrazine-2-carbonitrile

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the hydrogen and carbon framework of a molecule.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound displays distinct signals corresponding to the protons in the molecule. The pyrazine (B50134) ring protons typically appear as doublets in the aromatic region of the spectrum due to spin-spin coupling. The amino (-NH₂) protons usually present as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides insights into the carbon skeleton. libretexts.org The carbon atoms in the pyrazine ring and the nitrile group (C≡N) will have characteristic chemical shifts. libretexts.org The signals for carbons in a ¹³C-NMR spectrum are typically sharp, and due to the wide chemical shift range, overlapping peaks are less common than in ¹H-NMR. libretexts.org It is important to note that the intensity of a ¹³C-NMR signal is not directly proportional to the number of carbon atoms, as various factors influence signal intensity. libretexts.org

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-5 | ~8.2 | C-2 |

| H-6 | ~8.0 | C-3 |

| NH₂ | Variable | C-5 |

| C-6 | ||

| C≡N |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The table presents approximate values based on typical ranges for similar structures.

2D NMR Techniques (gHSQC, gHMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning proton and carbon signals and determining the connectivity within a molecule.

Gradient Heteronuclear Single Quantum Coherence (gHSQC): The gHSQC experiment correlates the chemical shifts of protons directly bonded to carbon atoms. msu.edu This technique is invaluable for assigning the signals of protonated carbons in the pyrazine ring. Each cross-peak in the gHSQC spectrum represents a direct C-H bond.

Gradient Heteronuclear Multiple Bond Correlation (gHMBC): The gHMBC experiment reveals long-range correlations between protons and carbons, typically over two to four bonds. msu.edunih.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbon of the nitrile group and the carbons at positions 2 and 3 of the pyrazine ring. By analyzing the gHMBC correlations, the complete carbon framework can be pieced together. For instance, correlations from the pyrazine protons to the nitrile carbon would confirm its position.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformation Studies

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of atoms within a molecule. wikipedia.org It detects through-space interactions (dipolar coupling) between protons that are close to each other, irrespective of whether they are connected by chemical bonds. wikipedia.orgugent.be

For this compound, NOESY can be used to study the conformation of the amino group relative to the pyrazine ring. For example, NOE cross-peaks between the amino protons and the proton at position 5 of the pyrazine ring would indicate a specific spatial arrangement. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the interacting protons, making it a sensitive probe of internuclear distances up to about 5 Å. wikipedia.org In some cases, NOESY can also reveal the existence of different conformers in solution. arxiv.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. utdallas.edu

Vibrational Mode Analysis and Band Assignments for this compound

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present.

N-H Stretching: The amino group (-NH₂) typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). utdallas.edu In some cases, these bands can be broad due to hydrogen bonding.

C≡N Stretching: The nitrile group (C≡N) has a sharp, characteristic absorption band in the region of 2220-2260 cm⁻¹. The intensity of this band can vary.

C=N and C=C Stretching: The stretching vibrations of the pyrazine ring (C=N and C=C bonds) typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

N-H Bending: The bending vibration of the amino group is usually observed around 1600 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric Stretch | 3486 (monomer) |

| Amino (-NH₂) | Symmetric Stretch | 3401 (monomer) |

| Nitrile (-C≡N) | Stretch | ~2230 |

| Pyrazine Ring | C=N, C=C Stretch | 1400-1600 |

| Amino (-NH₂) | Bending | ~1600 |

Data derived from studies on similar aminopyrazine structures. irdg.org

Correlation of Theoretical and Experimental IR Spectra

To gain a deeper understanding of the vibrational modes, experimental IR spectra are often compared with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT). diva-portal.org

Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. diva-portal.org By comparing the calculated spectrum with the experimental one, a more precise assignment of the observed absorption bands to specific vibrational modes can be achieved. researchgate.net Often, a scaling factor is applied to the calculated frequencies to better match the experimental data, accounting for systematic errors in the theoretical methods. diva-portal.org This correlative approach can help to resolve ambiguities in band assignments and provide a more complete picture of the molecule's vibrational properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. elte.hu The absorption of this radiation corresponds to the excitation of outer valence electrons from a ground state to a higher energy excited state. shu.ac.uk

The electronic spectrum of this compound is governed by the presence of chromophores—specifically, the pyrazine ring, the amino group (-NH₂), and the nitrile group (-C≡N). These functional groups contain π electrons, and the nitrogen and oxygen atoms also possess non-bonding (n) electrons. The possible electronic transitions in such molecules are typically π → π* and n → π*. shu.ac.uk

The pyrazine ring is an aromatic system with conjugated double bonds, giving rise to intense π → π* transitions. The amino and nitrile groups also contribute to the electronic structure. The amino group acts as an auxochrome, a substituent with non-bonding electrons that, when attached to a chromophore, can modify the wavelength and intensity of the absorption maximum. uomustansiriyah.edu.iq The non-bonding electrons on the nitrogen atoms of the pyrazine ring and the amino group can undergo n → π* transitions. These transitions are typically of lower intensity compared to π → π* transitions. shu.ac.uk The extended conjugation in the molecule, involving the pyrazine ring and the nitrile group, influences the energy required for these electronic transitions. uomustansiriyah.edu.iq

The absorption characteristics are summarized in the table below, based on the typical transitions for the functional groups present in the molecule.

| Transition Type | Involved Orbitals | Relative Energy | Expected Wavelength Region | Molar Absorptivity (ε) |

| π → π | An electron is promoted from a π bonding orbital to a π antibonding orbital. | High | 200-400 nm | High (1,000-10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |

| n → π | An electron from a non-bonding orbital is promoted to a π antibonding orbital. | Low | >270 nm | Low (10-100 L mol⁻¹ cm⁻¹) shu.ac.ukuomustansiriyah.edu.iq |

Table 1: Expected Electronic Transitions for this compound.

The UV-Vis absorption spectrum of this compound is sensitive to the surrounding chemical environment, particularly solvent polarity and pH.

Solvent Polarity: Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption maxima (λmax). This phenomenon is known as solvatochromism. units.it

n → π* Transitions: In polar solvents, the non-bonding orbitals are stabilized by hydrogen bonding or dipole-dipole interactions more than the excited state. shivajicollege.ac.in This increases the energy gap for the transition, resulting in a shift to a shorter wavelength (a hypsochromic or blue shift). shivajicollege.ac.inyoutube.com For instance, the λmax for an n → π* transition of acetone (B3395972) shifts from 279 nm in hexane (B92381) to 264.5 nm in water. shivajicollege.ac.in

π → π* Transitions: The excited state (π*) is generally more polar than the ground state (π). shivajicollege.ac.in Therefore, polar solvents stabilize the excited state more than the ground state, decreasing the energy gap for the transition. This leads to a shift to a longer wavelength (a bathochromic or red shift). uomustansiriyah.edu.iqyoutube.com

Effect of pH: The pH of the solution can significantly impact the electronic spectrum by altering the structure of the molecule. The amino group (-NH₂) on the pyrazine ring is basic and can be protonated in an acidic medium to form an anilinium-type ion (-NH₃⁺). This protonation removes the non-bonding electrons on the amino nitrogen from the conjugated system. youtube.com This disruption of conjugation increases the energy gap for π → π* transitions, leading to a hypsochromic (blue) shift and a decrease in absorption intensity (hypochromic effect). youtube.com Conversely, in a basic medium, the amino group remains unprotonated, preserving the conjugation and resulting in absorption at a longer wavelength.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy. measurlabs.commeasurlabs.com Unlike nominal mass spectrometry, HRMS can measure the m/z ratio to several decimal places, allowing for the calculation of an exact mass. bioanalysis-zone.com This precision makes it possible to distinguish between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.com

For this compound (C₅H₄N₄), HRMS provides an exact mass that serves as a definitive confirmation of its elemental composition. innovareacademics.inresearchgate.net The high resolving power of instruments like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzers is utilized for this purpose. researchgate.net

| Property | Value | Source |

| Molecular Formula | C₅H₄N₄ | uni.lunih.gov |

| Molecular Weight ( g/mol ) | 120.11 | nih.gov |

| Exact Mass (Da) | 120.043596145 | nih.gov |

| Monoisotopic Mass (Da) | 120.043596145 | nih.gov |

Table 2: High-Resolution Mass Data for this compound.

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure. libretexts.org The fragmentation of this compound is influenced by its constituent functional groups: the stable aromatic pyrazine ring, the amino group, and the nitrile group.

The molecular ion peak (M⁺) is expected to be strong due to the stability of the aromatic pyrazine ring. libretexts.org Common fragmentation pathways for aromatic amines and nitriles would likely include:

Loss of HCN: A common fragmentation for aromatic nitriles, leading to a fragment at [M-27]⁺.

Loss of N₂ and HCN: From the pyrazine ring itself.

Loss of the Nitrile Group: Cleavage of the C-CN bond could result in the loss of a ·CN radical, giving a fragment at [M-26]⁺.

The table below lists the predicted mass-to-charge ratios for various adducts and fragments of this compound that could be observed in an HRMS analysis.

| Adduct / Fragment | Formula | Predicted m/z |

| [M]⁺ | [C₅H₄N₄]⁺ | 120.04305 |

| [M+H]⁺ | [C₅H₅N₄]⁺ | 121.05087 |

| [M+Na]⁺ | [C₅H₄N₄Na]⁺ | 143.03281 |

| [M+K]⁺ | [C₅H₄N₄K]⁺ | 159.00675 |

| [M-H]⁻ | [C₅H₃N₄]⁻ | 119.03632 |

| [M+H-H₂O]⁺ | [C₅H₃N₃]⁺ | 103.04085 |

Table 3: Predicted m/z Values for Adducts and Fragments of this compound. Data sourced from predicted values. uni.lu

1 Formation of Transition Metal Complexes with 3-Aminopyrazine-2-carboxylic Acid

A variety of transition metal complexes have been synthesized using 3-aminopyrazine-2-carboxylic acid (Hapca) as a ligand. These synthetic procedures have yielded a range of new complexes with metals such as molybdenum, tungsten, uranium, ruthenium, rhodium, palladium, platinum, silver, and iridium. researchgate.netresearchgate.net The resulting complexes have been characterized using various physico-chemical and spectroscopic techniques. researchgate.netresearchgate.net For example, a series of cobalt(II), nickel(II), copper(II), cadmium(II), and mercury(II) complexes were synthesized from a derivative of 3-aminopyrazine-2-carboxylate and characterized by elemental analysis, molar conductivity, and various spectroscopic methods including FT-IR, NMR, UV-Vis, and mass spectrometry. hivnursing.net

In many of these complexes, the 3-aminopyrazine-2-carboxylate ligand acts as a chelating agent. For instance, in a cobalt(II) complex, the ligand chelates the metal ion through a nitrogen atom of the pyrazine ring and an oxygen atom of the carboxylate group, resulting in a distorted octahedral coordination environment. iucr.org Similarly, in other reported complexes, the ligand has been shown to behave as a bidentate ligand, coordinating through the nitrogen atom of the amine group and an oxygen atom of the carboxyl group. hivnursing.net The synthesis of these complexes often involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. researchgate.net

Table 1: Examples of Synthesized Transition Metal Complexes with 3-Aminopyrazine-2-carboxylic Acid

| Metal | Complex Formula | Reference |

| Molybdenum | cis-[Mo2O5(apc)2] | researchgate.netresearchgate.net |

| Tungsten | cis-[WO2(apc)2] | researchgate.netresearchgate.net |

| Uranium | trans-[UO2(apc)2] | researchgate.netresearchgate.net |

| Ruthenium | [Ru(apc)2(H2O)2] | researchgate.netresearchgate.net |

| Rhodium | [Rh(apc)3] | researchgate.netresearchgate.net |

| Palladium | [Pd(apc)2] | researchgate.netresearchgate.net |

| Platinum | [Pt(apc)2] | researchgate.netresearchgate.net |

| Silver | [Ag(apc)(H2O)2] | researchgate.netresearchgate.net |

| Iridium | [Ir(bpy)(Hapc)2]Cl3 | researchgate.netresearchgate.net |

| Cobalt | [Co(C5H4N3O2)2(H2O)2] | iucr.org |

2 Preparation of Metal-Organic Frameworks (MOFs) and Supramolecular Architectures

3-Aminopyrazine-2-carboxylic acid and its derivatives are effective building blocks for the creation of metal-organic frameworks (MOFs) and other supramolecular structures. researchgate.net These frameworks are constructed through the coordination of the ligand with metal ions, leading to extended one-, two-, or three-dimensional networks. researchgate.net The formation of these architectures is often facilitated by the versatile coordination capabilities of the ligand, as well as by intermolecular interactions such as hydrogen bonding and π-π stacking. ccspublishing.org.cn

For instance, a silver(I) complex with 3-aminopyrazine-2-carboxylic acid forms a three-dimensional network composed of one-dimensional ribbons that are interconnected through weak hydrogen bonds and π-π interactions. ccspublishing.org.cn In another example, rare-earth organic frameworks have been synthesized under hydrothermal conditions using 3-aminopyrazine-2-carboxylic acid, resulting in three different structural types depending on the specific lanthanide ion used. researchgate.net The hydrothermal synthesis of a copper(II)-organic framework led to the in-situ formation of 3-hydroxopyrazine-2-carboxylate from 3-aminopyrazine-2-carboxylic acid, which then assembled into a 3D structure. researchgate.net

Coordination Chemistry of 3 Aminopyrazine 2 Carbonitrile and Its Metal Complexes

3 Synthesis of Mercury(I)–Organic Frameworks

A novel two-dimensional mercury(I)-organic framework has been synthesized using 3-aminopyrazine-2-carboxylic acid and mercury(II) acetate (B1210297) under hydrothermal conditions. researchgate.net This synthesis involves an in-situ reduction of mercury(II) to mercury(I), resulting in the formation of a framework with the formula [Hg2(apca)2]n, where apca is 3-aminopyrazine-2-carboxylate. researchgate.net

The resulting structure consists of Hg2^2+ dumbbells bridged by the 3-aminopyrazine-2-carboxylate ligands, forming a 2D layered network with a (6,3) topological network. researchgate.net These 2D layers are further assembled into a 3D supramolecular network through hydrogen bonds and C-H···N interactions. researchgate.net The mercury(I)-organic framework was characterized by elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction. researchgate.net

Structural Analysis of Metal Complexes

The structural elucidation of metal complexes derived from 3-aminopyrazine-2-carbonitrile, typically as the 3-aminopyrazine-2-carboxylate (apc) ligand, relies heavily on single-crystal X-ray diffraction. These studies reveal intricate details about the coordination environment of the metal centers, the geometry of the ligand upon coordination, and the extensive supramolecular networks formed through non-covalent interactions.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these coordination compounds. Studies have revealed a wide range of architectures, from discrete dinuclear complexes to extended one-, two-, and three-dimensional polymers. rsc.org

For instance, a cobalt(II) complex, [Co(C₅H₄N₃O₂)₂(H₂O)₂], features a Co(II) ion situated on a twofold rotation axis. iucr.org The metal center is chelated by two 3-aminopyrazine-2-carboxylate anions and further bonded to two water molecules, resulting in a slightly distorted octahedral coordination environment. iucr.org Similarly, a nickel(II) complex, [Ni(C₅H₄N₃O₂)₂(H₂O)₂]·2H₂O, shows the Ni(II) ion on an inversion center, also with a distorted octahedral geometry. iucr.orgnih.gov In this case, two N,O-chelating carboxylate ligands occupy the equatorial plane, while two water molecules are in trans-axial positions. iucr.orgnih.gov

Lead(II) complexes exhibit remarkable structural diversity. Hydrothermal reactions have produced dinuclear (0D) complexes like [Pb(L1)₂(OCHNH₂)(η-OCHO)]₂, one-dimensional (1D) chains, two-dimensional (2D) sheets, and even a three-dimensional (3D) framework. rsc.org In the Ag(I) complex, [Ag(apca)(H₂O)]n, the structure is a 3D network built from one-dimensional ribbons that are interconnected through hydrogen bonds and π-π interactions. ccspublishing.org.cn

Table 1: Crystallographic Data for Selected Metal Complexes

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| [Co(C₅H₄N₃O₂)₂(H₂O)₂] | Tetragonal | I4₁/a | Distorted octahedral Co(II) on a twofold rotation axis | iucr.org |

| [Ni(C₅H₄N₃O₂)₂(H₂O)₂]·2H₂O | Monoclinic | P2₁/n | Distorted octahedral Ni(II) on an inversion center | iucr.orgnih.gov |

| [Pb(L1)₂(OCHNH₂) (η-OCHO)]₂ | Triclinic | P-1 | Dinuclear (0D) structure with a center of symmetry | rsc.org |

| [Ag(apca)(H₂O)]n | Monoclinic | P2₁/c | 3D network composed of 1D ribbons | ccspublishing.org.cn |

The coordination of the 3-aminopyrazine-2-carboxylate ligand to a metal ion induces noticeable changes in its bond lengths and angles compared to the free state. Chelation through the pyrazine (B50134) nitrogen and a carboxylate oxygen atom causes a redistribution of electron density within the pyrazine ring. tsijournals.com This is often observed in ¹H NMR spectra where proton signals of the pyrazine ring shift upon complexation, indicating a decrease in electron density as electrons are withdrawn by the metal ion. tsijournals.com

In lead(II) complexes, the carboxylate group of the ligand demonstrates remarkable coordination versatility, adopting monodentate, bridging μ₂, bridging μ₃, monodentate bridging μ₂, and bridging chelate μ₂ modes. rsc.org This flexibility allows for the formation of diverse and complex architectures. In iron(III) complexes, intramolecular resonance-assisted hydrogen bonding (RAHB) is observed between the amino nitrogen and a carboxylate oxygen, with N-H···O distances around 2.080 Å–2.145 Å, which stabilizes the complex. mdpi.com

Hydrogen bonding and other supramolecular forces, such as π-π stacking, play a crucial role in assembling the individual complex units into higher-dimensional networks. The presence of the amino group, carboxylate group, non-coordinating pyrazine nitrogen, and coordinated or solvent water molecules provides multiple sites for hydrogen bond donation and acceptance. iucr.orgiucr.org

In the crystal structure of [Co(C₅H₄N₃O₂)₂(H₂O)₂], the packing is dominated by intermolecular O—H···O, O—H···N, and N—H···O hydrogen bonds. iucr.org These interactions involve the water molecules and amino groups as donors and the carboxylate oxygen atoms and non-coordinating pyrazine nitrogen atoms as acceptors, ultimately creating a three-dimensional network. iucr.org An intramolecular N—H···O hydrogen bond is also present. iucr.org A similar pattern is seen in the hydrated nickel(II) complex, where O—H···O, N—H···O, and O—H···N hydrogen bonds involving solvent water molecules, aqua ligands, and the carboxylate ligands form layers, which are then linked into a 3D architecture. iucr.orgnih.gov The self-complementary N–H∙∙∙N(pyrazine) hydrogen bond is a characteristic interaction in aminopyrazine derivatives, forming dimers that can act as building blocks for larger structures. mdpi.com

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of these complexes are dictated by the nature of the central metal ion, its oxidation state, and the coordination geometry imposed by the ligand.

Electronic absorption spectra (UV-Vis) provide insight into the electronic structure of the metal complexes. The spectra typically show intense bands in the UV region assigned to intra-ligand π→π* and n→π* transitions. tsijournals.com In the visible region, weaker bands corresponding to d-d transitions and more intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands are observed. tsijournals.comscirp.org

For a Cu(II) chelate, electronic transitions at 13,736 and 17,421 cm⁻¹ were assigned to ²B₂ → ²E and ²B₂ → ²B₁, respectively, confirming a tetrahedral geometry around the copper ion. scirp.org A more intense band at 19,047 cm⁻¹ in the same complex was attributed to a ligand-to-metal charge transfer (LMCT) transition. scirp.org In a tetrahedral Co(II) complex, bands observed at 14,471 cm⁻¹ and 17,793 cm⁻¹ correspond to the ⁴A₂ → ⁴T₁(F) and ⁴A₂ → ⁴T₁(P) transitions, while a band at 23,923 cm⁻¹ is assigned to an LMCT transition. scirp.org Charge transfer transitions can sometimes be so intense that they obscure the weaker d-d transition bands. tsijournals.com The nature of the ligand field (strong or weak) and the type of ligand orbitals (π-donor or π-acceptor) influence whether LMCT or MLCT transitions are favored. mdpi.com

Table 2: Electronic Spectral Data for Selected Metal Complexes

| Metal Complex | Transition Bands (cm⁻¹) | Assignment | Inferred Geometry | Reference |

| Cu(II) Chelate | 13,736, 17,421 | d-d transitions | Tetrahedral | scirp.org |

| 19,047 | L → M Charge Transfer | scirp.org | ||

| Co(II) Chelate | 14,471, 17,793 | d-d transitions | Tetrahedral | scirp.org |

| 23,923 | L → M Charge Transfer | scirp.org | ||

| Pt(IV) Chelate | 20,576, 22,727 | d-d transitions | Octahedral | scirp.org |

| VO(II) Complex | 16,500, 19,600, 23,800 | d-d and LMCT transitions | Square-pyramidal | tsijournals.com |

Magnetic susceptibility measurements are a powerful tool for determining the number of unpaired electrons in a complex, which in turn helps to elucidate the spin state and coordination geometry of the central metal ion. journalnx.comnumberanalytics.com

For a Cu(II) complex with a d⁹ electronic configuration, the corrected effective magnetic moment (µeff) was calculated to be 1.6 BM, a value lower than the spin-only value but consistent with one unpaired electron in a tetrahedral or square-pyramidal environment. tsijournals.comscirp.org A Co(II) (d⁷) complex was found to have a µeff of 4.4 BM, a value that supports a high-spin tetrahedral geometry. scirp.org Nickel(II) (d⁸) complexes can be paramagnetic or diamagnetic depending on their geometry; octahedral and tetrahedral complexes are paramagnetic with magnetic moments typically in the range of 2.8-3.4 BM and 3.5-4.2 BM, respectively, while square planar complexes are diamagnetic. journalnx.com Low magnetic moment values for some Co(II) and Ni(II) complexes, such as 2.81 and 2.10 BM respectively, have been attributed to antiferromagnetic exchange interactions between metal centers. jetir.org

Biological Activities and Pharmaceutical Research Involving 3 Aminopyrazine 2 Carbonitrile Derivatives

Antimicrobial Research

The antimicrobial potential of 3-aminopyrazine-2-carbonitrile derivatives has been extensively explored, with a particular focus on their efficacy against mycobacteria, as well as other pathogenic bacteria and fungi.

Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide (B1665363) Derivatives

A notable area of research has been the synthesis and evaluation of N-substituted 3-aminopyrazine-2-carboxamides. nih.gov These compounds are structurally related to pyrazinamide (B1679903), a first-line antitubercular drug. nih.gov The core structure consists of a pyrazine (B50134) ring with an amino group at the third position and a carboxamide group at the second, which is considered crucial for antimycobacterial action. cuni.cz The derivatives are often categorized based on the substituent on the carboxamidic nitrogen into benzyl (B1604629), alkyl, and phenyl derivatives. nih.govnih.govmdpi.com

Several derivatives of 3-aminopyrazine-2-carboxamide have demonstrated significant in vitro activity against the drug-sensitive Mycobacterium tuberculosis H37Rv strain. The phenyl derivatives have been found to be generally more active than the benzyl derivatives. cuni.cz One of the most potent compounds identified is 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, which exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL. nih.govnih.govmdpi.com In contrast, some benzyl derivatives showed only weak activity, with MICs ranging from 50 to 100 µg/mL. mdpi.com For alkyl derivatives, the antimycobacterial activity was observed to increase with the length of the carbon side chain. nih.govnih.gov

| Compound | Substituent Group | MIC (µg/mL) vs M. tuberculosis H37Rv | Reference(s) |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Phenyl | 12.5 | nih.govnih.govmdpi.com |

| 3-amino-N-(4-methoxyphenyl)pyrazine-2-carboxamide | Phenyl | 50-100 | mdpi.com |

| 3-amino-N-(3-chlorophenyl)pyrazine-2-carboxamide | Phenyl | 50-100 | mdpi.com |

| 3-amino-N-(4-fluorobenzyl)pyrazine-2-carboxamide | Benzyl | 50-100 | mdpi.com |

| 3-amino-N-(3-methoxybenzyl)pyrazine-2-carboxamide | Benzyl | 50-100 | mdpi.com |

| 3-amino-N-(4-chlorobenzyl)pyrazine-2-carboxamide | Benzyl | 50-100 | mdpi.com |

A significant challenge in tuberculosis treatment is the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. Research has shown that some of the active 3-aminopyrazine-2-carboxamide derivatives retain their efficacy against MDR-TB strains. nih.gov Specifically, 4'-substituted 3-(benzamido)pyrazine-2-carboxamides were found to be active against multidrug-resistant strains of M. tuberculosis. nih.gov In one study, two leading compounds were tested against four MDR-TB strains and one XDR-TB strain, with the 4-amino derivative showing better activity (MIC = 62.5 µM) than the 4-methyl derivative (MIC = 250 µM) against the resistant strains.

Antibacterial Activity

The antibacterial properties of 3-aminopyrazine-2-carboxamide derivatives have also been investigated against a panel of clinically important bacteria. It has been observed that the antibacterial activity is dependent on the type of substitution on the carboxamide moiety. Phenyl and alkyl derivatives were found to exhibit antibacterial activity, whereas benzyl derivatives were inactive. nih.govnih.gov

Among the phenyl derivatives, 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide showed activity against Staphylococcus aureus, and weaker activity against methicillin-resistant S. aureus (MRSA) and S. epidermidis. For the alkyl derivatives, a trend of increasing antibacterial activity with the prolongation of the alkyl chain was noted. nih.gov For instance, a derivative with a six-carbon alkyl chain showed weak activity, which improved with a seven-carbon chain, and was highest with an eight-carbon chain. nih.gov

| Derivative Type | Active Against | Inactive Against | Reference(s) |

| Phenyl | Staphylococcus aureus, MRSA, S. epidermidis | - | nih.gov |

| Alkyl | Tested bacterial strains | - | nih.gov |

| Benzyl | - | Tested bacterial strains | nih.govnih.gov |

Antifungal Activity

Antifungal activity has been observed in all structural subtypes of the N-substituted 3-aminopyrazine-2-carboxamides, including benzyl, alkyl, and phenyl derivatives. nih.govnih.gov The primary activity was noted against Trichophyton interdigitale and Candida albicans. nih.govnih.gov However, in some studies, the antifungal activity was considered marginal.

Anticancer Research

In addition to antimicrobial properties, derivatives of this compound have been explored for their potential as anticancer agents. Research in this area has primarily focused on the synthesis and evaluation of transition metal complexes of 3-aminopyrazine-2-carboxylic acid. researchgate.net

Synthetic procedures have been developed to create complexes with various transition metals, including molybdenum, tungsten, uranium, ruthenium, rhodium, palladium, platinum, silver, and iridium. researchgate.net Several of these complexes, as well as the parent compound 3-aminopyrazine-2-carboxylic acid, have displayed significant anticancer activity against Ehrlich ascites tumour cells in albino mice. researchgate.net The proposed mechanism involves the interaction of these complexes with cellular targets, leading to the disruption of cancer cell proliferation.

Furthermore, a derivative of piperazine-2-carbonitrile, which shares structural similarities, was reported to have an IC50 value of 0.12 µM against A549 lung cancer cells, indicating high potency. The nitrile group in these compounds is thought to play a role in their biological activity through interactions with enzyme active sites. smolecule.com

| Compound/Derivative Type | Cancer Cell Line / Model | Observed Activity | Reference(s) |

| Transition metal complexes of 3-aminopyrazine-2-carboxylic acid | Ehrlich ascites tumour cells (in vivo) | Significant anticancer activity | researchgate.net |

| Piperazine-2-carbonitrile derivative | A549 lung cancer cells (in vitro) | IC50 = 0.12 µM |

Activity of Transition Metal Complexes of 3-Aminopyrazine-2-carboxylic Acid

3-Aminopyrazine-2-carboxylic acid (Hapc), a derivative of the title compound, is a versatile ligand capable of coordinating with various metal ions due to its rigid structure containing both nitrogen and oxygen atoms. researchgate.net Research has demonstrated that transition metal complexes of this ligand exhibit significant biological activity.

A range of new complexes have been synthesized and characterized, including those with molybdenum, tungsten, uranium, ruthenium, rhodium, palladium, platinum, silver, and iridium. researchgate.net Several of these complexes, alongside the uncomplexed 3-aminopyrazine-2-carboxylic acid, have shown notable anticancer activity against Ehrlich ascites tumour cells (EAC) in animal models. researchgate.net

Further studies have investigated chelates of a novel ligand derived from 3-aminopyrazine-2-carboxylic acid with copper (Cu²+), cobalt (Co²+), platinum (Pt⁴+), and palladium (Pd²+). scirp.org When tested for cytotoxic activity against the HepG2 human liver cancer cell line, the Pt⁴+ complex displayed the highest efficacy. scirp.org In contrast, the parent ligand and the Cu²+, Co²+, and Pd²+ chelates showed no significant cytotoxic activity in this specific assay. scirp.org

Cytotoxicity Studies in Cancer Cell Lines (e.g., HepG2)

The cytotoxic potential of this compound derivatives has been evaluated in various cancer cell lines, with a particular focus on the human hepatocellular carcinoma line, HepG2, often used to assess potential hepatotoxicity of drug candidates. nih.gov

A study involving a series of N-substituted 3-aminopyrazine-2-carboxamides investigated their cytotoxicity in HepG2 cells. nih.govnih.gov The results indicated that the cytotoxic effect is highly dependent on the nature of the substituent on the carboxamide group, rather than being a general characteristic of the 3-aminopyrazine-2-carboxamide core. nih.gov For instance, compound 20 (3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide) showed moderate cytotoxicity with a 50% inhibitory concentration (IC₅₀) of 41.4 µM. nih.gov In contrast, other derivatives such as compound 17 (3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide) showed no cytotoxicity up to the highest tested concentration of 50 µM. nih.gov This highlights the potential for structural modification to tune the biological activity and safety profile of these compounds. nih.gov

Table 1: Cytotoxicity of N-substituted 3-aminopyrazine-2-carboxamide Derivatives in HepG2 Cells

| Compound ID | Substituent (R') | IC₅₀ (µM) | Source |

|---|---|---|---|

| 10 | n-butyl | 389 | nih.gov |

| 16 | 4-methoxyphenyl | > 250 | nih.gov |

| 17 | 2,4-dimethoxyphenyl | > 50 | nih.gov |

| 20 | 4-(trifluoromethyl)phenyl | 41.4 | nih.gov |

Inhibition of Checkpoint Kinase 1 (CHK1) Function by Pyridyl-amino-pyrazine Carbonitrile Compounds

Checkpoint Kinase 1 (CHK1) is a crucial regulator in the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy to enhance the efficacy of DNA-damaging agents. acs.orgsmolecule.com A novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles has been developed as potent and selective CHK1 inhibitors. acs.orgacs.org

These compounds were generated through a hybridization strategy of two lead scaffolds. acs.org The resulting derivatives were optimized for high potency and selectivity for CHK1. acs.orgacs.org The mechanism of action involves competitive inhibition at the adenosine (B11128) triphosphate (ATP) binding site of the CHK1 kinase, which disrupts its function. smolecule.com This inhibition prevents cancer cells from repairing DNA damage induced by chemotherapy, thereby increasing their sensitivity to treatment. An optimized compound from this series, CCT244747, proved to be a potent and highly selective CHK1 inhibitor with good oral bioavailability, demonstrating antitumor activity both as a single agent and in combination with genotoxic chemotherapies in human tumor xenograft models. acs.org

Antiviral Research

Derivatives of 3-aminopyrazine have been central to the development of important antiviral therapeutics.

Mechanisms of Action for Antiviral Activity

The antiviral mechanism of Favipiravir has been extensively studied, particularly in the context of the influenza virus. actanaturae.ru Favipiravir functions as a prodrug, meaning it is converted into its biologically active form within the host's cells. nih.govactanaturae.ru This transformation is carried out by cellular enzymes and results in the formation of favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP or T-705-RTP). researchgate.netactanaturae.ru The active metabolite, Favipiravir-RTP, selectively targets and inhibits the viral RNA-dependent RNA polymerase (RdRp) enzyme. researchgate.netactanaturae.ru This enzyme is critical for the transcription and replication of the viral genome. By inhibiting RdRp, Favipiravir effectively halts viral proliferation. researchgate.net

Other Biological Activities and Mechanisms

Beyond their anticancer and antiviral applications, derivatives of this compound have shown a range of other biological activities. Studies on N-substituted 3-aminopyrazine-2-carboxamides have revealed significant antimycobacterial, antibacterial, and antifungal properties. nih.govnih.gov

One of the most active compounds against Mycobacterium tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (compound 17 ), which exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL. nih.govnih.gov Research has also indicated that some derivatives possess broad-spectrum antibacterial activity, while antifungal activity was observed across various structural subtypes, mainly against Trichophyton interdigitale and Candida albicans. nih.govnih.gov

Potential Herbicidal Mechanisms of Pyrazine Ring Structures

The pyrazine ring is a key component in several compounds developed for herbicidal applications. researchgate.netscirp.org The herbicidal action of pyrazine derivatives is often linked to their ability to interfere with essential plant processes, most notably photosynthesis. sciforum.netmdpi.com

One of the most well-known pyrazine-based herbicides is Diquat-dibromide, a non-selective contact herbicide that disrupts photosynthesis. researchgate.net Many pyrazine compounds exert their effects by inhibiting the photosynthetic electron transport (PET) chain, particularly at photosystem II (PSII). mdpi.com This inhibition halts the production of energy and reducing power (ATP and NADPH) necessary for plant growth, leading to rapid cell death. researchgate.net For instance, a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides were found to inhibit PET in spinach chloroplasts, with their effectiveness being related to their chemical structure and lipophilicity. mdpi.com

Research has shown that the herbicidal activity of pyrazine derivatives can be finely tuned by altering the substituents on the pyrazine ring. For example, studies on 2,3-dicyano-5-substituted pyrazines revealed that their effectiveness against barnyard grass was dependent on the hydrophobic nature of the substituent at the 5-position. sciforum.net This suggests that the ability of the compound to travel through the plant's lipid and aqueous layers to reach its target site is crucial for its activity. sciforum.net Similarly, various N-phenylpyrazine-2-carboxamides have been synthesized and evaluated, with some showing significant inhibition of the oxygen evolution rate in spinach chloroplasts, a key indicator of photosynthesis disruption. sciforum.netnih.gov The most active of these compounds often possess lipophilic and electron-withdrawing substituents. sciforum.net

Herbicidal Activity of Select Pyrazine Derivatives

| Compound Name/Class | Mechanism/Target | Key Finding | Reference |

|---|---|---|---|

| N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides | Photosystem II (PSII) PET Inhibition | Activity is strongly linked to the lipophilicity of the compound. Longer alkyl chains in the 3-(alkylamino) position were more favorable for PET inhibition. | mdpi.com |

| 2,3-Dicyano-5-substituted pyrazines | Inhibition of Photosynthesis | Herbicidal activity against barnyard grass showed a parabolic dependence on the hydrophobic substituent at the 5-position of the pyrazine ring. | sciforum.net |

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Photosynthetic Electron Transport (PET) Inhibition | Demonstrated PET inhibition in spinach chloroplasts. | phcog.com |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Inhibition of Oxygen Evolution Rate (OER) | Found to be the most effective inhibitor of OER in spinach chloroplasts with an IC50 value of 51.0 μmol∙L-1. | nih.gov |

Anti-Auxin Behavior of Pyrazine Compounds

Auxins are a class of plant hormones that play a central role in regulating plant growth and development. Compounds that interfere with auxin signaling, known as anti-auxins, can significantly disrupt these processes. Certain pyrazine derivatives have demonstrated anti-auxin properties. nih.govmdpi.com

For example, the simple pyrazine compound 3-amino-6-chloro-pyrazine-2-carboxylic acid has been reported to exhibit anti-auxin behavior. sciforum.netnih.govmdpi.com This activity suggests that the pyrazine scaffold can be used to design molecules that antagonize auxin-regulated pathways. While the precise mechanism for many pyrazine-based anti-auxins is not fully elucidated, it is believed they may compete with natural auxins for binding to receptor proteins, thereby blocking downstream signaling. ista.ac.at This interference can lead to effects such as inhibited root and shoot growth, altered leaf development, and delayed flowering. researchgate.net The development of novel anti-auxin compounds is an active area of research, as they can serve as valuable tools for studying plant physiology and as potential plant growth regulators in agriculture. ista.ac.at

Prolyl-tRNA Synthetase Inhibition Studies

Prolyl-tRNA synthetase (ProRS) is an essential enzyme responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNA) during protein synthesis. mdpi.comnih.gov The inhibition of this enzyme has emerged as a promising therapeutic strategy for a variety of diseases, including malaria, fibrosis, and cancer. mdpi.comnih.gov Several derivatives containing a pyrazine core, which is structurally related to this compound, have been identified as potent inhibitors of ProRS.

A prominent example is Halofuginone, a halogenated derivative of febrifugine, which is itself a natural quinazolinone alkaloid. nih.govwikipedia.org Halofuginone is a competitive inhibitor of ProRS, binding to the enzyme's active site in an ATP-dependent manner. nih.govmedchemexpress.com This binding action prevents proline from being charged to its tRNA, leading to an accumulation of uncharged tRNAPro. nih.govwjgnet.com The cell interprets this as a state of proline starvation, triggering the Amino Acid Response (AAR) pathway. nih.govharvard.edu The activation of the AAR pathway is linked to many of Halofuginone's therapeutic effects, such as the inhibition of pro-inflammatory Th17 cell differentiation. nih.govnih.gov

Inspired by the activity of Halofuginone and other natural products, researchers have actively explored novel pyrazine-based ProRS inhibitors. High-throughput screening has identified pyrazinamide-based compounds as effective inhibitors of human cytosolic ProRS (HcProRS). mdpi.comresearchgate.net Further studies have led to the discovery of 3-benzylaminopyrazine-2-carboxamide derivatives as potent HcProRS binders. mdpi.comnih.gov Co-crystal structures have revealed that these compounds bind in the ATP-binding site of the enzyme, with the presence of proline facilitating this interaction. mdpi.com This research highlights the potential for repurposing existing compound libraries, such as those containing pyrazinamide derivatives, for new therapeutic applications targeting ProRS. mdpi.comnih.gov

Activity of Pyrazine-Based Prolyl-tRNA Synthetase Inhibitors

| Compound | Target Enzyme | Inhibition Data | Mechanism of Action | Reference |

|---|---|---|---|---|

| Halofuginone | Prolyl-tRNA Synthetase (ProRS) | Ki = 18.3 nM | Competitive inhibitor, competes with proline for the ProRS active site. nih.govmedchemexpress.com | medchemexpress.comfocusbiomolecules.com |

| Compound 3b (a 3-benzylaminopyrazine-2-carboxamide derivative) | Human cytosolic ProRS (HcProRS) | EC50 = 3.77 µM | ATP-competitive inhibitor; binding is facilitated by the presence of proline. | mdpi.comnih.gov |

| Compound 3c (a 3-benzylaminopyrazine-2-carboxamide derivative) | Human cytosolic ProRS (HcProRS) | EC50 = 7.34 µM | ATP-competitive inhibitor; binding is facilitated by the presence of proline. | mdpi.comnih.gov |

| N-(2,3-dihydro-1H-inden-2-yl)-3-(piperidine-1-carboxamido)pyrazine-2-carboxamide | Plasmodium falciparum ProRS | Dd2 IC50 = 63 nM | Acts as an ATP-site binder in a proline-uncompetitive fashion. | acs.org |

Applications of 3 Aminopyrazine 2 Carbonitrile Beyond Medicinal Chemistry

Materials Science Applications

In the realm of materials science, 3-Aminopyrazine-2-carbonitrile and its related acid form serve as valuable building blocks for the synthesis of novel materials with tailored properties. Their ability to coordinate with metal ions has led to the development of complex structures with potential applications in gas storage, separation technologies, and catalysis.

Building Block for Metal-Organic Frameworks (MOFs) and Supramolecular Architectures

3-Aminopyrazine-2-carboxylic acid is a particularly effective ligand for the construction of Metal-Organic Frameworks (MOFs) and supramolecular assemblies. tsijournals.com MOFs are a class of porous materials consisting of metal ions or clusters linked together by organic ligands. The pyrazine (B50134) derivative's nitrogen and oxygen atoms offer multiple coordination points, facilitating the formation of diverse and stable framework structures. tsijournals.com

Research has demonstrated the synthesis of various MOFs using 3-Aminopyrazine-2-carboxylic acid and its derivatives with different metal ions, including copper, silver, and lanthanides. researchgate.netresearchgate.netrsc.org For instance, a two-dimensional layer structure was constructed from mercury(I) and bridging 3-aminopyrazine-2-carboxylate, which further assembled into a three-dimensional supramolecular network through hydrogen bonds. researchgate.net Similarly, a one-dimensional ladder-like chain was formed with silver ions, linked by 3-aminopyrazine-2-carboxylate ligands. researchgate.net The resulting frameworks can exhibit significant porosity and large surface areas, making them suitable for applications like gas storage and separation.

The formation of these architectures is often influenced by factors such as the choice of metal ion and reaction conditions. For example, hydrothermal synthesis using 3-aminopyrazine-2-carboxylic acid and copper nitrate (B79036) led to the in situ formation of 3-hydroxopyrazine-2-carboxylate and the subsequent creation of a novel three-dimensional MOF. researchgate.net The ability to form such complex, interpenetrating networks highlights the versatility of this compound in crystal engineering. smolecule.com

| Metal Ion | Resulting Structure | Dimensionality | Key Features | Reference |

|---|---|---|---|---|

| Mercury(I) | 2D-layer structure assembled into 3D supramolecular network | 2D to 3D | Features a (6,3) topological network and hydrogen bonding. | researchgate.net |

| Silver(I) | 1D ladder-like chain | 1D | Dinuclear silver moieties linked by the ligand. | researchgate.net |

| Copper(II) | 3D Metal-Organic Framework | 3D | In situ formation of 3-hydroxopyrazine-2-carboxylate. | researchgate.net |

| Lanthanides (La, Pr, Nd, etc.) | Three different structure types (1D, 2D) | 1D, 2D | Structure tuned by the lanthanide contraction effect. | rsc.org |

Luminescent Materials Enhancement